molecular formula C6H6ClN3 B12970196 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Cat. No.: B12970196
M. Wt: 155.58 g/mol
InChI Key: UUABBZNULSVSRS-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridazine ring, with a chlorine atom attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with a suitable pyrrole derivative. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders and cancer.

    Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in various biochemical assays to study enzyme functions and interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring structure allow it to bind effectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,6-dihydro-4H-pyrrolo[3,4-c]pyridazine
  • 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
  • 3-Methyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Uniqueness

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug discovery and development.

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

InChI

InChI=1S/C6H6ClN3/c7-6-1-4-2-8-3-5(4)9-10-6/h1,8H,2-3H2

InChI Key

UUABBZNULSVSRS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NN=C2CN1)Cl

Origin of Product

United States

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